- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amidesSynlett, 2010, (8), 1273-1275,
Cas no 959-66-0 (2-Benzoylacetanilide)

2-Benzoylacetanilide structure
Product name:2-Benzoylacetanilide
CAS No:959-66-0
MF:C15H13NO2
Molecular Weight:239.269223928452
MDL:MFCD00003084
CID:94593
PubChem ID:70398
2-Benzoylacetanilide 化学的及び物理的性質
名前と識別子
-
- 3-Oxo-N,3-diphenylpropanamide
- 2-BENZOYLACETANILIDE
- 2-BENZOYLACETOANILIDE
- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
- ilide
- N,3-Diphenyl-3-oxopropionamide
- N-Phenyl-β-oxobenzenepropanamide
- Acetanilide BP
- USP
- Benzoylacetanilide
- 3-Oxo-3-phenylpropionanilide
- Benzenepropanamide, .beta.-oxo-N-phenyl-
- Acetamide,N-(2-benzoylphenyl)-
- XRZDIHADHZSFBB-UHFFFAOYSA-N
- 3-oxo-3-phenyl-N-phenylpropanamide
- NSC210265
- alpha-Benzoylacetanilide
- Benzoylacetoanilide; 98%
- .alpha.-Benzoylacetanilide
- .alpha.-Benzoylacetoanilide
- Oprea1_091654
- MLS001180391
- 3-oxo-
- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
- β-Oxo-N-phenylbenzenepropanamide (ACI)
- N-Phenylbenzoylacetamide
- NSC 210265
- MFCD00003084
- 2-Benzoylacetanilide, 98%
- J-640238
- HMS1760D03
- NSC-210265
- SMR000476093
- AKOS000266773
- UNII-F2F5R8VPP9
- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
- SCHEMBL1098345
- CHEMBL1704955
- F2F5R8VPP9
- D88713
- J-800245
- J-640246
- 3-Oxo-N,3-diphenylpropanamide #
- AF-628/30935026
- 3-oxo-N,3-diphenyl-propionamide
- propanamide, 3-oxo-3,N-diphenyl-
- [Bis(3Facetoxy)iodo]pentafluorobenzene
- HMS2804A18
- AS-59721
- EN300-16262
- Z55119693
- AC-907/25014381
- B0904
- NS00040466
- EINECS 213-503-7
- 959-66-0
- DTXSID00242024
- 2-Benzoylacetanilide
-
- MDL: MFCD00003084
- インチ: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
- InChIKey: XRZDIHADHZSFBB-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1
計算された属性
- 精确分子量: 239.09500
- 同位素质量: 239.094629
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 5
- XLogP3: 3.2
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.205
- ゆうかいてん: 105.0 to 108.0 deg-C
- Boiling Point: 473.6°C at 760 mmHg
- フラッシュポイント: 194.5°C
- Refractive Index: 1.624
- Solubility: acetone: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 46.17000
- LogP: 2.97110
- Solubility: エタノールやクロロホルムに溶けやすく、水やベンゼンに微溶解する
2-Benzoylacetanilide Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS号:AB4542950
- 储存条件:Inert atmosphere,Room Temperature(BD71129)
- Risk Phrases:R36/37/38
2-Benzoylacetanilide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Benzoylacetanilide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |
N-Phenylbenzoylacetamide |
959-66-0 | 98% | 1g |
¥90.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |
N-Phenylbenzoylacetamide |
959-66-0 | 98% | 5g |
¥266.00 | 2024-04-23 | |
Enamine | EN300-16262-10.0g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 10.0g |
$173.0 | 2025-03-21 | |
TRC | B207923-100mg |
2-Benzoylacetanilide |
959-66-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM304835-100g |
2-Benzoylacetanilide |
959-66-0 | 95% | 100g |
$219 | 2021-06-16 | |
Fluorochem | 226655-25g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 25g |
£81.00 | 2022-02-28 | |
Ambeed | A503927-5g |
2-Benzoylacetanilide |
959-66-0 | 98% | 5g |
$29.0 | 2025-02-20 | |
Enamine | EN300-16262-25.0g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 25.0g |
$253.0 | 2025-03-21 | |
Enamine | EN300-16262-0.1g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |
2-Benzoylacetanilide |
959-66-0 | 98.0% | 5mg |
¥100 | 2021-05-07 |
2-Benzoylacetanilide 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ; rt
1.2 Reagents: Sodium acetate Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt
Reference
- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular CyclizationJournal of Organic Chemistry, 2013, 78(11), 5385-5392,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Scaffold hopping approach on the route to selective tankyrase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 87, 611-623,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- Nucleophilic behavior of 1-substituted morpholino ethenesTetrahedron, 1978, 34(16), 2537-43,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Reference
- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazolesTetrahedron Letters, 2016, 57(30), 3298-3302,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 6 h, 60 °C
Reference
- Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to KetenesJournal of the American Chemical Society, 2011, 133(12), 4330-4341,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 3 min, 178 °C
Reference
- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiationTetrahedron Letters, 2003, 44(43), 7957-7959,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ; 1 h, 150 °C
Reference
- Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-PyridonesAdvanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
Reference
- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamineZhurnal Organicheskoi Khimii, 1988, 24(1), 210-17,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 36 h
Reference
- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room TemperatureOrganic Letters, 2021, 23(21), 8189-8193,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C
Reference
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium saltsOrganic & Biomolecular Chemistry, 2021, 19(5), 1109-1114,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C
Reference
- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivativesTetrahedron Letters, 2021, 79,,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Reference
- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic CenterChemistry - A European Journal, 2012, 18(20), 6152-6157,
Synthetic Circuit 20
2-Benzoylacetanilide Raw materials
- Phenylboronic acid
- N-Phenylhydroxylamine
- Ethyl benzoylacetate
- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-
- 3-Phenylpropiolaldehyde
- 3-Oxo-3-phenylpropanoic acid
- alpha-diazoacetophenone
- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester
- Acetophenone
- Iodonium, diphenyl-
- 3-oxo-3-phenyl-propanenitrile
- 2-Cyano-N-phenylacetamide
- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-
2-Benzoylacetanilide Preparation Products
2-Benzoylacetanilide 関連文献
-
Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811
-
Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905
-
Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940
-
Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446
-
Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447
-
Raúl Pérez-Ruiz,Jose A. Sáez,M. Consuelo Jiménez,Miguel A. Miranda Org. Biomol. Chem. 2014 12 8428
-
Xiaolong Zhang,Xin Li,Paramasivam Sivaguru,Jiayi Wu,Giuseppe Zanoni,Jin-Na Song,Yongquan Ning Org. Chem. Front. 2022 9 5825
-
Weiqiang Chen,Hui-Jing Li,Mei Liu,Pi-Xian Gong,Yan-Chao Wu Org. Chem. Front. 2021 8 6636
-
Likai Xia,Yong Rok Lee Org. Biomol. Chem. 2013 11 5254
-
Sabera Sultana,Jae-Jin Shim,Sung Hong Kim,Yong Rok Lee Org. Biomol. Chem. 2018 16 6749
959-66-0 (2-Benzoylacetanilide) Related Products
- 7470-51-1(N-(4-acetylphenyl)propanamide)
- 33228-40-9(N-(4-Pentanoylphenyl)acetamide)
- 2648922-94-3((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid)
- 2202245-27-8(5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine)
- 2680715-18-6(benzyl N-4-(benzylsulfanyl)-3-bromophenylcarbamate)
- 957284-65-0(1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride)
- 14803-99-7(4-(1H-1,2,4-Triazol-3-yl)pyridine)
- 2418708-07-1(N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide)
- 2287331-93-3(tert-butyl 4-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 866366-62-3(2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk
